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Compound of Interest

Compound Name: Actinoquinol

Cat. No.: B097579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-Ethoxyquinoline-5-sulfonic acid is a quinoline derivative of interest in various fields, including

medicinal chemistry and materials science. Its structural elucidation and characterization are

paramount for its application and development. This technical guide provides a comprehensive

overview of the expected spectroscopic data for 8-ethoxyquinoline-5-sulfonic acid, based on

the known spectroscopic behavior of its constituent functional groups. Due to the limited

availability of experimentally-derived public data for this specific molecule, the following

sections present illustrative spectroscopic data tables and generalized experimental protocols.

Chemical Structure
IUPAC Name: 8-ethoxyquinoline-5-sulfonic acid Molecular Formula: C₁₁H₁₁NO₄S Molecular

Weight: 253.27 g/mol CAS Number: 15301-40-3

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 8-ethoxyquinoline-5-

sulfonic acid. These values are illustrative and based on the analysis of its functional groups

(quinoline ring, ethoxy group, and sulfonic acid group).
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Instrument: Bruker Tensor 27 FT-IR[1] Technique: KBr pellet[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad, Strong
O-H stretch (sulfonic acid &

water of hydration)

~3100-3000 Medium C-H stretch (aromatic)

~2980-2850 Medium
C-H stretch (aliphatic -CH₂, -

CH₃)

~1620-1580 Medium-Strong
C=C and C=N stretching

(quinoline ring)

~1480 Medium C-H bending (aliphatic)

~1240 Strong
S=O stretch (asymmetric,

sulfonic acid)

~1170 Strong
S=O stretch (symmetric,

sulfonic acid)

~1040 Strong C-O-C stretch (ethoxy group)

~1030 Strong S-O stretch (sulfonic acid)

~830 Strong
C-H out-of-plane bending

(aromatic)

Raman Spectroscopy
Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium C-H stretch (aromatic)

~2930 Strong C-H stretch (aliphatic)

~1610 Strong
C=C and C=N stretching

(quinoline ring)

~1400 Medium Ring stretching (quinoline)

~1030 Medium S=O symmetric stretch

UV-Visible (UV-Vis) Spectroscopy
λmax (nm) Solvent

Molar Absorptivity
(ε)

Transition

~240 Ethanol ~35,000 π → π

~320 Ethanol ~8,000 n → π

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.45 t 3H -O-CH₂-CH₃

~4.20 q 2H -O-CH₂-CH₃

~7.60 d 1H H-6

~8.20 d 1H H-7

~8.90 dd 1H H-4

~9.10 dd 1H H-2

~9.50 d 1H H-3

~11.0 br s 1H -SO₃H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
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Chemical Shift (δ) ppm Assignment

~15.0 -O-CH₂-CH₃

~65.0 -O-CH₂-CH₃

~115.0 C-7

~122.0 C-3

~125.0 C-4a

~130.0 C-5

~135.0 C-6

~140.0 C-8a

~148.0 C-4

~150.0 C-2

~155.0 C-8

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

253.04 100 [M]⁺ (Molecular Ion)

225.05 60 [M - C₂H₄]⁺

173.03 40 [M - SO₃]⁺

145.04 80 [M - SO₃ - C₂H₄]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of 8-ethoxyquinoline-5-sulfonic acid is finely ground

with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The
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mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform

Infrared (FT-IR) spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A

background spectrum of a pure KBr pellet is also recorded and subtracted from the sample

spectrum to eliminate atmospheric and instrumental interferences.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 8-ethoxyquinoline-5-sulfonic acid is dissolved

in a deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra

are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Processing: The raw data is processed using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of 8-ethoxyquinoline-5-sulfonic acid is prepared using a

UV-transparent solvent, such as ethanol.

Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is

recorded over a wavelength range of 200-800 nm using a spectrophotometer. A blank

spectrum of the solvent is also recorded for baseline correction.

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding

molar absorptivity are determined from the spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
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Ionization: The sample is ionized using an appropriate technique, such as electrospray

ionization (ESI) or electron ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 8-ethoxyquinoline-5-sulfonic acid.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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